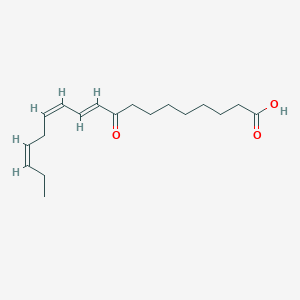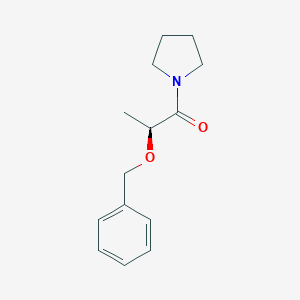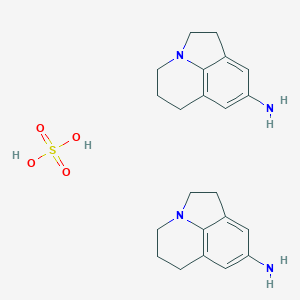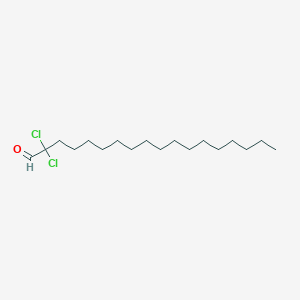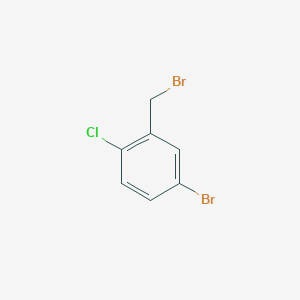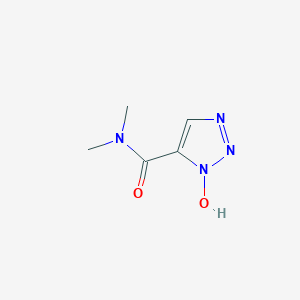
2-Fluoro-4-(trifluoromethyl)benzyl alcohol
Descripción general
Descripción
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is an organic compound with the molecular formula C8H6F4O . It is used as a pharmaceutical intermediate and has been used to investigate the aromatic aldehydes as a substrate for yeast alcohol dehydrogenase 1 .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” were not found in the search results, a related compound, “2-Fluoro-4-(trifluoromethyl)benzonitrile”, may be used in chemical synthesis .Molecular Structure Analysis
The molecular weight of “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is 176.14 . The InChI code for this compound is 1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is used as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Physical And Chemical Properties Analysis
The compound is a colorless to light yellow liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The compound has a flash point of 100.6±0.0 °C . The molar refractivity is 37.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
2-Fluoro-4-(trifluoromethyl)benzyl alcohol: is a compound that has been identified as a valuable intermediate in the synthesis of various pharmaceutical drugs . The trifluoromethyl group (-CF3) is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of the molecules it is incorporated into .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated aromatic compounds. Its unique structure allows for the introduction of fluorine atoms into other molecules, which can significantly alter their chemical properties .
Material Science
In material science, 2-Fluoro-4-(trifluoromethyl)benzyl alcohol can be used to modify surface properties of materials. The fluorine atoms can confer hydrophobicity, which is beneficial in creating water-resistant coatings and surfaces .
Catalysis
The compound’s structural features make it a candidate for use in catalysis, particularly in reactions where the introduction of fluorine is desired. It can act as a source of fluorine in various catalytic processes .
NMR Spectroscopy
2-Fluoro-4-(trifluoromethyl)benzyl alcohol: can be used to predict NMR spectra, aiding in the structural elucidation of organic compounds. The presence of fluorine atoms makes it particularly useful in 19F NMR spectroscopy .
Kinetic Studies
It is employed in kinetic studies of certain prodrugs, where its reactivity can provide insights into the mechanisms of drug activation and metabolism .
Agrochemical Research
The compound’s fluorine content makes it a valuable building block in the synthesis of agrochemicals. Fluorinated compounds often exhibit enhanced activity and selectivity as pesticides and herbicides .
Electronic Applications
In the field of electronics, fluorinated compounds like 2-Fluoro-4-(trifluoromethyl)benzyl alcohol are used to modify electronic properties of materials, such as increasing their dielectric constant or stability under thermal stress .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCYBFIAGBIYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372142 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
197239-49-9 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 197239-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



